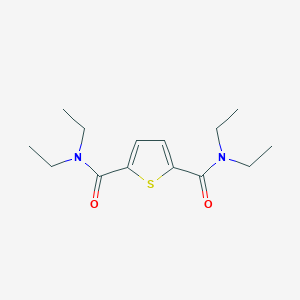

N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

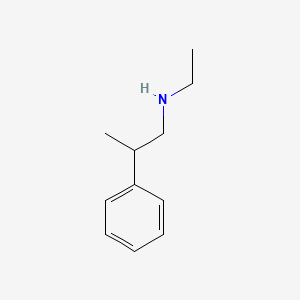

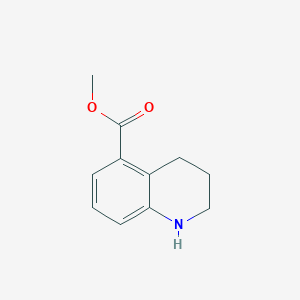

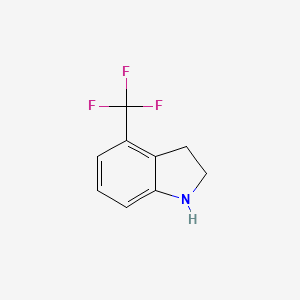

N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide (CAS# 255850-29-4) is a useful research chemical . It has a molecular weight of 282.40 and a molecular formula of C14H22N2O2S .

Molecular Structure Analysis

The molecular structure of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains two amide groups attached to the 2 and 5 positions of the thiophene ring . Each of these amide groups is substituted with two ethyl groups .Physical And Chemical Properties Analysis

N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide has a molecular weight of 282.40 . Its molecular formula is C14H22N2O2S . Other properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Application in Crystallography and Computational Chemistry

Field

Crystallography and Computational Chemistry .

Application Summary

The compound N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a pincer-type tricationic compound, has been synthesized and characterized . This compound has potential applications in crystallography and computational chemistry studies .

Experimental Procedures

The synthesis, structure, and spectroscopic characterization of this pincer-type compound is described . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions .

Results

The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts . The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .

Application in Thermodynamics and Crystallography

Field

Thermodynamics and Crystallography .

Application Summary

The compound N,N,N′,N′-tetramethyl-2,2′-bipyridine-6,6′-dicarboxamide (TMBiPDA) has been used in thermodynamic and crystallographic studies .

Experimental Procedures

The thermodynamics of Th (IV) complexes with TMBiPDA in CH3OH/10% (v)H2O were determined by spectrophotometry and calorimetry . The ligand TMBiPDA coordinates with the central Th atom by the tetradentate (O–N–N–O) mode .

Results

The formation of all complexes is driven by both enthalpy and entropy . In a comparison, enthalpy is more favorable to the formation of TMBiPDA complexes, while entropy is more favorable to the formation of TMPhenDA complexes .

Application in Organic Synthesis

Field

Application Summary

Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester can be used as a cyclopropanation ligand in one of the key steps for the total synthesis of (+)-Frondosin, a natural product from marine sponges .

Experimental Procedures

The compound is used as a ligand in the cyclopropanation step of the synthesis .

Results

The use of this compound as a ligand allows for the successful synthesis of (+)-Frondosin .

Application in Environmental Monitoring

Field

Application Summary

A 3D (3,4,4,6)-connected Co(II) coordination polymer, namely, [Co(L) 0.5 (tttmb)(H2O)]n (LCU-112, LCU = Liaocheng University, tttmb = 1,3,5-tris(1,2,4-triazol-1-ylmethyl)-2,4,6-trimethylbenzene) has been constructed using an amide-containing multicarboxylate ligand .

Experimental Procedures

The compound is synthesized through solvothermal synthesis .

Results

The compound could display a highly sensitive fluorescence response to different pH systems, especially in the pH range from 3.93 to 4.46 . It may also be viewed as a recyclable on-off-on vapoluminescent sensor responding to typical acidic and alkaline gases HCl and Et3N . Remarkably, it exhibits excellent turn-on/ratiometric fluorescence sensing ability toward Pb2+ and Al3+ with a detection limit as low as 0.075 and 0.759 μM, respectively .

Eigenschaften

IUPAC Name |

2-N,2-N,5-N,5-N-tetraethylthiophene-2,5-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-5-15(6-2)13(17)11-9-10-12(19-11)14(18)16(7-3)8-4/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFVMBSLDKKLIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(S1)C(=O)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)